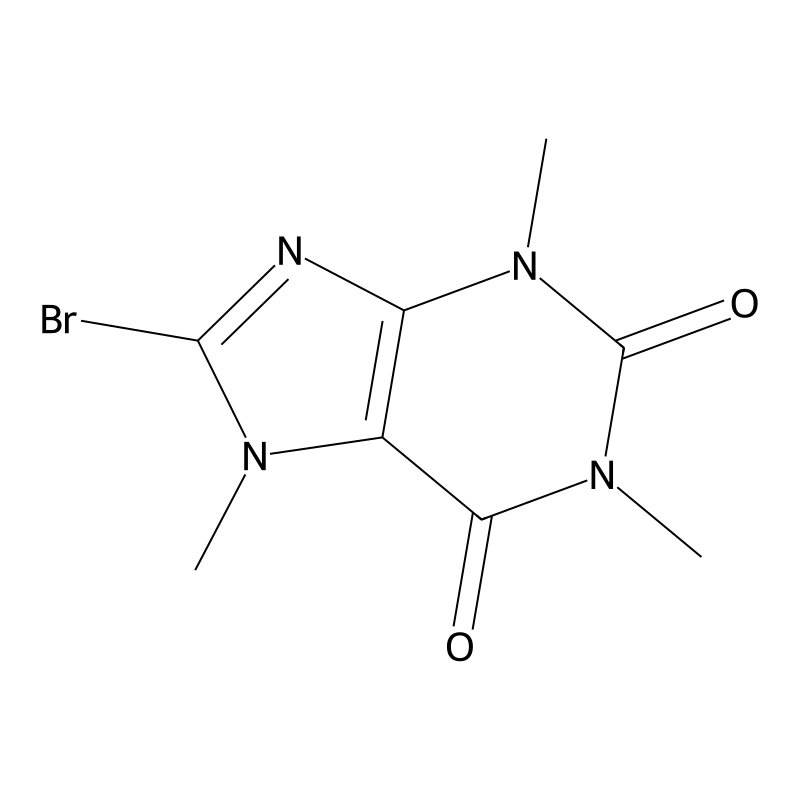

Caffeine, 8-bromo-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis Methods for 8-Bromocaffeine

The following table summarizes the different synthetic approaches for preparing 8-bromocaffeine from caffeine.

| Method | Reagents & Conditions | Reported Yield | Key Features / Notes |

|---|---|---|---|

| Classical Halogenation [1] | Bromine (Br₂), Glacial Acetic Acid, Sodium Acetate | Information missing | Uses elemental bromine; sodium acetate acts as an acid scavenger for HBr byproduct. |

| Bromine (in situ generation) [2] | Hydrobromic Acid (HBr, 40%), Hydrogen Peroxide (H₂O₂, 30%) | Information missing | Generates bromine in situ within the reaction mixture. |

| N-Bromosuccinimide (NBS) Method [3] | N-Bromosuccinimide (NBS), Dichloromethane (DCM)/Water mixture, Room Temperature | Near Quantitative | Reported as efficient and high-yielding; produces pure 8-bromocaffeine. |

According to the literature, the NBS method is highlighted as a particularly efficient and high-yielding procedure for obtaining pure 8-bromocaffeine [3].

Applications in Organic Synthesis

8-Bromocaffeine is a valuable building block for further chemical modifications, primarily through nucleophilic aromatic substitution (SₙAr) due to the good leaving-group ability of the bromine atom [3].

The diagram below illustrates the role of 8-bromocaffeine as a versatile synthetic intermediate.

One specific example of these reactions is the Ullmann-type ether synthesis to create 8-phenoxycaffeine derivatives. A general procedure from the literature is as follows [2]:

- Reaction: 8-Bromocaffeine reacts with a bromophenol.

- Catalyst System: Powdered copper.

- Base: Sodium carbonate (Na₂CO₃).

- Solvent: Dimethylformamide (DMF), with a few drops of pyridine.

- Conditions: Reflux for 6 hours.

- Work-up: The crude product is dissolved in ethanol and filtered to remove inorganic salts, followed by recrystallization from ethanol to yield the pure product.

Key Insights for Practical Application

- Versatile Reagent: Beyond its role as a synthetic intermediate, 8-bromocaffeine can also be used directly as a reagent. One study reports its use in the dehydration of aldoximes to nitriles. This reaction uses 8-bromocaffeine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, under both conventional heating and microwave conditions, achieving good to excellent yields [4] [5].

- Handling and Safety: One source notes that the alternative methods using Br₂/H₂O₂ in HOAc or HBr/H₂O₂ were not efficient for synthesizing 8-bromocaffeine, reinforcing the potential advantage of the NBS method [3]. Always consult full safety data sheets for all chemicals, especially brominating agents, before beginning experimental work.

References

- 1. - 8 - Wikipedia Bromocaffeine [en.m.wikipedia.org]

- 2. Synthesis and X-ray crystal structure of - (4-bromophenoxy) caffeine [redalyc.org]

- 3. Design, synthesis, anticancer and in silico assessment of... [pubs.rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.com]

- 5. (PDF) ChemInform Abstract: 8 - Bromocaffeine (8-BC): A New... [academia.edu]

Application in Synthesis: 8-(4-Bromophenoxy)caffeine

The Ullmann reaction between 8-bromocaffeine and 4-bromophenol is a proven method for creating new chemical entities, as detailed in a 2019 research publication [1].

| Aspect | Details |

|---|---|

| Reactants | 8-Bromocaffeine, 4-Bromophenol [1] |

| Catalyst System | Copper powder, Pyridine [1] |

| Base | Sodium Carbonate [1] |

| Solvent | Dimethylformamide [1] |

| Reaction Conditions | Reflux for 6 hours [1] |

| Product | 8-(4-Bromophenoxy)caffeine [1] |

| Yield | 51% [1] |

| Purification | Recrystallization from ethanol [1] |

| Product Characterization | Melting point: 233-234 °C; Crystal structure determined by X-ray diffraction [1] |

Detailed Experimental Procedure

For researchers aiming to reproduce this synthesis, here is the detailed protocol from the literature [1]:

- Reaction Setup: In a 50 mL flask equipped with a condenser and a calcium chloride drying tube, combine the following:

- 8-Bromocaffeine (3 mmol, 0.82 g)

- 4-Bromophenol (2 mmol)

- Anhydrous Sodium Carbonate (4 mmol, 0.55 g)

- Copper powder (2 mmol, 0.013 g)

- Pyridine (4 drops)

- Dimethylformamide (15 mL)

- Reaction Execution: Heat the mixture under reflux for 6 hours.

- Work-up: Dissolve the resulting precipitated solid in ethanol (15 mL) and filter to remove insoluble inorganic salts (sodium carbonate and copper).

- Purification: Purify the crude product via recrystallization from ethanol to obtain the final compound as crystals.

The Ullmann Reaction: Context and Modern Variations

The traditional Ullmann reaction couples two aryl halides to form a biaryl compound using stoichiometric copper at high temperatures (>200 °C) [2] [3] [4]. The reaction involving 8-bromocaffeine is more precisely categorized as an Ullmann-type condensation or nucleophilic aromatic substitution, where the bromophenol acts as a nucleophile displacing the halogen on the caffeine derivative [5].

A generalized mechanism for this copper-mediated coupling is illustrated below.

Simplified mechanism for copper-catalyzed Ullmann-type condensation

Modern catalysis research has enhanced this process. The use of bidentate ligands (e.g., amino acids, oxalamides, 1,10-phenanthroline) allows for milder reaction conditions, lower catalyst loading, and better functional group tolerance [2] [4] [6]. A notable recent advancement is the development of catalyst-free Ullmann coupling in microdroplets, which occurs at room temperature without metal catalysts, though this is not yet applied to caffeine systems [7].

Key Considerations for Researchers

- Reaction Specificity: The 8-position of caffeine is activated for nucleophilic substitution, making it a suitable substrate for Ullmann-type reactions with phenols [1]

- Catalyst Choice: While the referenced procedure uses copper powder, modern catalytic systems with Cu(I) salts and ligands may offer improved efficiency [4]

- Structural Analysis: The product's dihedral angle between caffeine and phenoxy moieties (58.18°) influences its three-dimensional structure and potential biological activity [1]

References

- 1. Synthesis and X-ray crystal structure of - (4-bromophenoxy) caffeine [redalyc.org]

- 2. - Wikipedia Ullmann reaction [en.wikipedia.org]

- 3. : Mechanism, Examples & Exam Tips Ullmann Reaction [vedantu.com]

- 4. Recent synthetic developments and applications of the ullmann ... [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. The mechanism of the modified Ullmann reaction [pubmed.ncbi.nlm.nih.gov]

- 7. Catalyst-free Ullmann coupling in aqueous... | Nature Communications [nature.com]

Chemical Profile and Identification

The table below summarizes the key identifiers and physical properties of 8-Bromocaffeine [1] [2].

| Property | Value / Description |

|---|---|

| IUPAC Name | 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione [2] |

| Molecular Formula | C₈H₉BrN₄O₂ [1] |

| Molar Mass | 273.090 g·mol⁻¹ [1] |

| Appearance | White, odorless solid [1] |

| Melting Point | 206 °C (403 °F; 479 K) [1] |

| CAS Registry Number | 10381-82-5 [2] |

| Other Names | Xanthobin, 8-Bromotheophylline [2] |

Synthesis and Experimental Protocols

8-Bromocaffeine is synthesized through the direct bromination of caffeine. The experimental workflow for its synthesis and subsequent application is as follows:

Synthesis workflow for 8-Bromocaffeine from caffeine precursor.

Detailed Synthesis Procedure

The most common synthesis involves electrophilic aromatic substitution with bromine [1]:

- Reagents: Caffeine, bromine (Br₂), glacial acetic acid (solvent), sodium acetate (acid scavenger for HBr) [1].

- Procedure: Bromine is added to a solution of caffeine in glacial acetic acid. Sodium acetate is used to neutralize the hydrogen bromide (HBr) formed as a byproduct [1].

- Yield & Purity: The resulting white solid has a melting point of 206°C and can be purified via recrystallization [1].

An alternative in-situ bromine generation method offers a milder and safer approach [3]:

- Reagents: Caffeine, hydrobromic acid (HBr, 40%), hydrogen peroxide (H₂O₂, 30%) [3].

- Procedure: Hydrogen peroxide is used to oxidize bromide ions (from HBr) to bromine, which then reacts with caffeine in an aqueous solution. This method has reported yields of up to 85% [1] [3].

Primary Application: Radiosensitizer

8-Bromocaffeine's main investigated use is as a radiosensitizer in radiotherapy [1].

- Function: It increases the sensitivity of tumor cells to radiation, potentially allowing for lower radiation doses and reduced damage to healthy tissue [1].

- Evidence: Studies have shown its efficacy in increasing radiation sensitivity in experimental models, including brain tumors [1].

Other Research Applications

Beyond its radiosensitizing properties, 8-Bromocaffeine is a valuable building block in chemical synthesis.

- Synthetic Intermediate: Its bromine atom can be replaced in reactions to create other caffeine analogs. For example, it reacts with bromophenol in a copper-catalyzed Ullmann condensation to form 8-(4-bromophenoxy)caffeine [3].

- Versatile Reagent: 8-Bromocaffeine is an effective reagent for converting aldoximes into nitriles under microwave irradiation [4]. This method works for aliphatic, aromatic, and heterocyclic aldoximes without affecting pre-existing asymmetric centers [4].

Safety and Handling

8-Bromocaffeine carries a GHS warning for causing adverse health effects if ingested (H302) [1]. Recommended precautions include avoiding ingestion, using personal protective equipment, and careful handling [1].

References

Fundamental Chemical Properties

8-Bromocaffeine (8-BC) is a xanthine derivative where a bromine atom replaces the hydrogen at the C8 position of the caffeine core structure [1].

Table 1: Physicochemical Properties of 8-Bromocaffeine [1] [2]

| Property | Value |

|---|---|

| Systematic IUPAC Name | 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |

| Molecular Formula | C₈H₉BrN₄O₂ |

| Average Mass | 273.090 g·mol⁻¹ |

| Monoisotopic Mass | 271.990888 Da |

| Appearance | White, odorless solid |

| Melting Point | 206 °C (403 °F; 479 K) |

| CAS Registry Number | 10381-82-5 |

Synthesis and Experimental Protocols

8-bromocaffeine is primarily synthesized via direct bromination of caffeine. The following diagram illustrates the main synthesis pathway and subsequent derivatization:

Synthesis pathway for 8-bromocaffeine and its derivatives.

Primary Synthesis: Direct Bromination of Caffeine

The most straightforward method involves electrophilic aromatic substitution using elemental bromine [1].

- Reagents: Caffeine, Bromine (Br₂), Glacial Acetic Acid (solvent), Sodium Acetate (NaOAc, acid scavenger).

- Procedure: Caffeine is dissolved in glacial acetic acid. Bromine is added to the solution, followed by sodium acetate to neutralize the hydrogen bromide (HBr) by-product. The reaction mixture is stirred, and the product is collected.

- Yield & Purity: The product is a white solid. Yields of 85% have been reported with an alternative method using HBr and H₂O₂ [1].

Alternative Synthesis: In Situ Bromine Generation

This method offers a potentially safer approach by generating bromine in situ [3] [4].

- Reagents: Caffeine, Hydrobromic Acid (HBr, 40%), Hydrogen Peroxide (H₂O₂, 30%).

- Procedure: Caffeine is dissolved in an aqueous solution of HBr. Hydrogen peroxide is then added, which oxidizes bromide ions to bromine, facilitating the bromination.

- Note: This is the preferred method for producing the intermediate for subsequent Ullmann-type reactions, as noted in several synthetic studies [3] [4].

Analytical Characterization Data

Table 2: Key Spectral Data for 8-Bromocaffeine and Characterization Techniques for Derivatives

| Compound / Technique | Data / Application |

|---|---|

| 8-Bromocaffeine (¹³C NMR Reference) | Key shifts: C8 carbon attached to Br shows significant downfield shift. |

| Single Crystal X-ray Diffraction (XRD) | Used to determine absolute configuration, bond lengths/angles, and dihedral angles in crystals of derivatives like 8-(4-bromophenoxy)caffeine [3]. |

| FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry | Standard suite for confirming structure, purity, and successful functionalization of 8-BC derivatives [4]. |

| Chromatographic Purity Control (TLC) | Used with multiple mobile phases to monitor reaction progress and confirm purity [4]. |

Biological Activity and Research Applications

The primary and most researched application of 8-bromocaffeine is in oncology, but it also serves as a precursor for diverse bioactive molecules.

- Radiosensitizer for Cancer Therapy: 8-BC is investigated as a radiosensitizer in tumor radiotherapy. It increases the sensitivity of tumor cells to radiation treatment, potentially allowing for lower, less damaging radiation doses. Preclinical studies, including research on experimental brain tumors, have observed this enhancing effect [1].

- Versatile Chemical Intermediate: The C-Br bond is highly reactive in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This makes 8-BC a foundational building block for synthesizing a wide array of C8-modified caffeine derivatives [3] [4] [5].

- C8-N Derivatives: Coupling with amines like piperazine yields compounds evaluated for anticancer, antimicrobial, and antidiabetic activities [5].

- C8-O Derivatives: Reaction with phenols produces analogs like 8-(4-bromophenoxy)caffeine, whose crystal structure has been elucidated [3].

- C8-S Derivatives: Used to create thioether-linked hydrazide-hydrazone derivatives, which have been synthesized and assessed for low hepatotoxicity [4].

- Precursor to Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): 8-BC is a key precursor to 8-piperazinylcaffeine (8-PC), a strong organic base. 8-PC can form salts with carboxylic acid-containing drugs, creating novel ionic liquids. These "dual-drug" ionic liquids can exhibit improved physicochemical properties and synergistic pharmacological effects, such as enhanced analgesic activity when combined with NSAIDs like ibuprofen or aspirin [5].

Safety and Handling Considerations

While the search results do not provide a full toxicological profile, 8-bromocaffeine carries a GHS warning label (H302), indicating it is harmful if swallowed [1]. Standard laboratory safety practices are essential:

- Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

- Engineering Controls: Use a fume hood, especially when handling bromine or reaction mixtures.

- Hazard Statements: P264 (wash hands/thoroughly after handling), P270 (do not eat/drink/smoke where handled), P301+P317 (IF SWALLOWED: Get medical help), P330 (rinse mouth), P501 (dispose of contents/container in accordance with regulations) [1].

References

- 1. - 8 - Wikipedia Bromocaffeine [en.m.wikipedia.org]

- 2. - 8 | C8H9BrN4O2 Bromocaffeine [chemspider.com]

- 3. Synthesis and X-ray crystal structure of 8 - (4-bromophenoxy) caffeine [redalyc.org]

- 4. and preliminary hepatotoxicity evaluation of new... Synthesis [pharmacia.pensoft.net]

- 5. Design, synthesis, analgesic, antibacterial and docking studies of novel... [pubs.rsc.org]

Synthesis and Handling of 8-Bromocaffeine

Understanding the synthesis of 8-bromocaffeine is key, as the purification method is intrinsically linked to its production process.

| Aspect | Details |

|---|---|

| Chemical Name | 8-Bromocaffeine [1] |

| Molecular Formula | C₈H₉BrN₄O₂ [1] |

| Molar Mass | 273.090 g·mol⁻¹ [1] |

| Appearance | White solid [1] |

| Melting Point | 206 °C (403 °F; 479 K) [1] |

| Primary Synthesis Route | Electrophilic aromatic substitution of caffeine with bromine in glacial acetic acid. Acid scavenger (e.g., sodium acetate) neutralizes HBr byproduct. [1] |

| Alternative Synthesis | Bromine generated in situ from sodium bromide and hydrogen peroxide in aqueous caffeine solution. [1] |

| Reported Yield | Up to 85% [1] |

| Key Hazard | Harmful if swallowed (H302) [1] |

The most consistent purification method mentioned across the literature for 8-bromocaffeine and its direct derivatives is recrystallization from ethanol [2] [1].

Purification by Recrystallization

The general procedure for recrystallization, a critical purification technique for solid compounds, is outlined below.

Recrystallization Workflow

For 8-bromocaffeine, ethanol has been successfully used as the recrystallization solvent [2]. The typical steps are:

- Dissolution: The crude 8-bromocaffeine is dissolved in a minimal volume of hot ethanol [3].

- Cooling: The solution is allowed to cool slowly to room temperature and then often further cooled in an ice bath to maximize crystal yield [3].

- Isolation: The pure crystals are collected via vacuum filtration (using a Büchner or Hirsch funnel) [3].

- Drying: The crystals are dried by drawing air through them on the filter or by leaving them in a desiccator [3].

Analytical Verification and Applications

After purification, you can verify the identity and purity of your compound using several analytical methods. The reported melting point of pure 8-bromocaffeine is 206 °C [1]. Single-crystal X-ray diffraction has been used to confirm the molecular structure of related 8-substituted caffeine derivatives [2]. Furthermore, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for quantifying purity and separating any remaining impurities [4].

Beyond its role as a synthetic intermediate, 8-bromocaffeine has direct research applications, primarily acting as a radiosensitizer to increase the sensitivity of tumor cells to radiotherapy [1]. It also serves as a versatile reagent in organic synthesis, for example, in converting aldoximes into nitriles [5].

References

- 1. - 8 - Wikipedia Bromocaffeine [en.wikipedia.org]

- 2. Synthesis and X-ray crystal structure of 8 - (4-bromophenoxy) caffeine [redalyc.org]

- 3. Video: Purifying Compounds by Recrystallization [jove.com]

- 4. - High - Wikipedia performance liquid chromatography [en.wikipedia.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Synthesis and Characteristics of 8-Bromocaffeine

8-Bromocaffeine is produced through the direct bromination of caffeine. The table below summarizes its key properties and a common synthesis method.

| Property | Description |

|---|---|

| Chemical Formula | C₈H₉BrN₄O₂ [1] |

| Molar Mass | 273.090 g·mol⁻¹ [1] |

| Appearance | White, odorless solid [1] |

| Melting Point | 206 °C (403 °F; 479 K) [1] |

| Primary Role | Versatile reagent; Radiosensitizer [1] [2] |

| Synthesis Parameter | Description |

|---|---|

| Reaction Type | Electrophilic aromatic substitution [1] |

| Starting Material | Caffeine [1] |

| Reagents | Bromine in glacial acetic acid [1] |

| Acid Scavenger | Sodium acetate (to trap HBr) [1] |

| Alternative Method | Bromine generated in situ from NaBr and H₂O₂ [1] [3] |

| Reported Yield | Up to 85% with the alternative method [1] |

The following diagram illustrates the two primary synthesis pathways for 8-Bromocaffeine:

Synthesis routes for 8-Bromocaffeine via direct bromination or in situ bromine generation.

8-Bromocaffeine as a Synthetic Reagent

A key application of 8-Bromocaffeine is its use as a precursor for synthesizing more complex molecules, particularly through Ullmann-type condensation reactions [3].

Experimental Protocol: Synthesis of 8-(4'-Bromophenoxy) Caffeine (BPC) [3]

- Reaction Setup: In a 50 mL flask equipped with a condenser and a calcium chloride drying tube, combine the following reagents:

- 8-Bromocaffeine: 0.82 g (3.0 mmol)

- 4-Bromophenol: 2.0 mmol

- Sodium Carbonate (Base): 0.55 g (4.0 mmol)

- Copper Powder (Catalyst): 0.013 g (0.2 mmol)

- Pyridine: 4 drops

- Dimethylformamide (DMF, Solvent): 15 mL

- Reaction Execution: Reflux the reaction mixture for 6 hours.

- Work-up and Purification: Dissolve the resulting precipitate in 15 mL of ethanol and filter to remove insoluble inorganic salts (sodium carbonate and copper). Purify the crude product by recrystallization from ethanol.

- Yield and Characteristics: This procedure yields 51% of BPC as a solid with a melting point of 233–234 °C [3].

Furthermore, 8-Bromocaffeine serves as a reagent for converting aldoximes into nitriles under microwave irradiation, a method applicable to aliphatic, aromatic, and heterocyclic aldoximes that preserves asymmetric centers in chiral substrates [2].

Pharmaceutical Applications and Mechanism

In pharmaceutical research, 8-Bromocaffeine is investigated as a radiosensitizer for cancer therapy, specifically in the radiotherapy of brain tumors. It functions by increasing the sensitivity of tumor cells to radiation treatment, potentially allowing for lower radiation doses and reduced damage to healthy tissue [1].

While the exact molecular-level signaling pathway is not detailed in the available sources, its activity is likely rooted in its nature as a xanthine derivative. The generally accepted mechanism for such compounds is adenosine receptor (AR) antagonism. Caffeine and its analogs reversibly block adenosine receptors, preventing adenosine from inducing drowsiness and other effects. This antagonism can influence a wide range of biological processes, making 8-Bromocaffeine and its derivatives valuable as research tools and potential therapeutic agents for conditions like Alzheimer's disease, asthma, and Parkinson's disease [3].

The following diagram outlines this general mechanism and its therapeutic implications:

Proposed mechanism of 8-Bromocaffeine as an adenosine receptor antagonist.

References

8-bromocaffeine in natural sources

Synthesis of 8-Bromocaffeine

8-Bromocaffeine is exclusively produced in the laboratory through the chemical modification of caffeine. The table below summarizes the primary synthesis methods:

| Method | Reagents & Conditions | Key Features | Yield |

|---|---|---|---|

| Classical Bromination [1] | Bromine, Glacial Acetic Acid, Sodium Acetate | Acid scavenger (sodium acetate) neutralizes HBr byproduct | Not Specified |

| Bromination with In Situ Bromine Generation [1] [2] | Hydrogen Bromide (HBr), Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid | Generates bromine reaction agent within the reaction mixture | ~85% [1] |

| Alternative Bromination [3] | N-Bromosuccinimide (NBS), Dichloromethane (DCM), Water | Reported to yield pure product at room temperature | Quantitative |

The following diagram illustrates a typical experimental workflow for synthesizing 8-bromocaffeine and creating more complex derivatives:

Synthesis Workflow: 8-Bromocaffeine is a key intermediate for complex derivatives.

Detailed Experimental Protocol

This protocol outlines the synthesis using bromination with in situ bromine generation [2].

- Step 1: Reaction Setup. In a round-bottom flask, combine caffeine with a mixture of hydrobromic acid (40%) and glacial acetic acid. The reaction mixture is stirred to ensure complete dissolution of caffeine.

- Step 2: Bromination. Slowly add hydrogen peroxide (30%) to the reaction flask. Hydrogen peroxide oxidizes bromide ions to bromine, which performs electrophilic aromatic substitution at the C8 position of caffeine.

- Step 3: Isolation. The reaction mixture is poured into cold water or ice. The resulting white precipitate of crude 8-bromocaffeine is collected using vacuum filtration.

- Step 4: Purification. The solid product is purified by recrystallization from ethanol to yield pure 8-bromocaffeine as a white, odorless solid with a melting point of 206 °C [1] [2].

Pharmaceutical Applications and Research

8-Bromocaffeine is not a final drug product but a key intermediate and research tool with one primary application:

- Radiosensitizer in Radiotherapy: 8-Bromocaffeine is investigated to increase the sensitivity of tumor cells to radiation treatment, particularly for brain tumors. This radiosensitizing effect helps more effectively destroy cancer cells during radiotherapy [1].

- Versatile Chemical Intermediate: Its primary research value lies as a building block for more complex molecules. The bromine atom at the C8 position is readily displaced by various nucleophiles (oxygen, nitrogen, or sulfur-containing groups) to create diverse caffeine derivatives [3]. These novel compounds are screened for various biological activities, including potent anticancer properties against melanoma and breast cancer cell lines [3].

Key Information Summary

8-Bromocaffeine is a synthetically produced compound with no known natural origin. Its established role as a radiosensitizer and, more importantly, a versatile synthetic intermediate makes it a valuable compound in medicinal chemistry and oncology research.

References

Comprehensive Application Notes and Protocols: Synthesis of 8-Aryloxycaffeine Derivatives from 8-Bromocaffeine for Drug Development

Introduction and Synthetic Strategy

The synthesis of 8-aryloxycaffeine derivatives represents a significant area of research in medicinal chemistry due to the enhanced biological activities of these compounds compared to native caffeine. These derivatives have demonstrated promising pharmacological properties including antibacterial effects, topoisomerase II inhibition, and analgesic activity without central nervous system stimulation. The key synthetic approach involves a two-step process beginning with the electrophilic bromination of caffeine to produce 8-bromocaffeine, followed by an Ullmann condensation reaction with various substituted phenols to yield the target 8-aryloxycaffeine compounds. This application note provides detailed protocols, characterization data, and biological evaluation results to facilitate drug development research in this chemical space.

The strategic importance of 8-substituted caffeine derivatives stems from their enhanced selectivity and potency compared to caffeine itself. By introducing various aryloxy groups at the 8-position, researchers can modulate the compounds' electronic properties, steric bulk, and intermolecular interactions, ultimately leading to improved pharmacological profiles. The following sections present a comprehensive guide to the synthesis, characterization, and application of these valuable compounds, incorporating the most current research findings and optimized experimental protocols.

Synthetic Methodology and Workflow

Overall Synthetic Strategy

The synthesis of 8-aryloxycaffeine derivatives follows a two-step sequential pathway that enables efficient modification of the caffeine scaffold. The process begins with commercially available caffeine, which undergoes regioselective bromination at the 8-position followed by copper-catalyzed arylation with various phenolic compounds. This well-established route provides researchers with flexibility to introduce diverse aryl groups, allowing for systematic structure-activity relationship studies.

Table 1: Overview of Synthetic Steps

| Step | Reaction | Key Reagents | Reaction Conditions | Key Intermediates |

|---|---|---|---|---|

| 1 | Electrophilic Bromination | Caffeine, HBr, H₂O₂ | 40°C, 1-2 hours | 8-Bromocaffeine |

| 2 | Ullmann Condensation | 8-Bromocaffeine, Substituted Phenols, Cu powder, Na₂CO₃ | DMF, Reflux, 6 hours | 8-Aryloxycaffeine Derivatives |

The workflow for synthesizing 8-aryloxycaffeine derivatives from caffeine can be visualized as follows:

Synthesis of 8-Bromocaffeine Intermediate

The initial step in the synthetic sequence involves the electrophilic aromatic substitution of caffeine to produce 8-bromocaffeine. This intermediate serves as the crucial building block for subsequent diversification through Ullmann condensation reactions. The bromination proceeds efficiently with good yield and high regioselectivity due to the inherent electronic properties of the caffeine molecule.

Reaction Setup: The reaction is typically performed using caffeine as starting material with hydrobromic acid (40%) and hydrogen peroxide (30%) as the brominating system. The hydrogen peroxide serves to generate molecular bromine in situ, which acts as the actual electrophilic brominating agent. [1]

Reaction Conditions: The mixture is maintained at approximately 40°C with stirring for 1-2 hours. Progress can be monitored by TLC (ethyl acetate:methanol 9:1) until complete consumption of starting caffeine is observed. [1]

Workup and Purification: After completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration. The crude 8-bromocaffeine can be further purified by recrystallization from ethanol to yield white crystals with a melting point of 206°C. [2]

Yield and Characteristics: This method typically provides 85% yield of 8-bromocaffeine as a white, odorless solid with characteristic melting point of 206°C. The compound exhibits good stability and can be stored at room temperature for extended periods. [2]

Table 2: Characterization Data for 8-Bromocaffeine

| Property | Specification | Details |

|---|---|---|

| Appearance | White solid | Odorless crystalline material |

| Melting Point | 206°C | Sharp melting point, serves as purity indicator |

| Molecular Formula | C₈H₉BrN₄O₂ | Consistent with expected structure |

| Molecular Weight | 273.090 g·mol⁻¹ | Confirmed by mass spectrometry |

| Solubility | Soluble in organic solvents | DMSO, DMF, chloroform |

Synthesis of 8-Aryloxycaffeine Final Compounds

Ullmann Condensation Reaction

The pivotal transformation in this synthetic sequence is the copper-catalyzed aryl ether formation between 8-bromocaffeine and various substituted phenols. This reaction follows the Ullmann condensation mechanism, which enables the formation of C-O bonds under relatively mild conditions with good functional group tolerance.

Reaction Setup: In a typical procedure, 8-bromocaffeine (3 mmol), substituted phenol (2 mmol), anhydrous sodium carbonate (4 mmol), copper powder (2 mmol), and 4 drops of pyridine are combined in 15 mL of dimethylformamide (DMF) in a 50 mL flask equipped with a condenser protected with a calcium chloride drying tube. [1]

Reaction Conditions: The reaction mixture is refluxed for 6 hours with continuous stirring. The progress of the reaction can be monitored by TLC (hexane:ethyl acetate 1:1). The sodium carbonate serves as a base to deprotonate the phenolic OH group, generating the more nucleophilic phenoxide species. [1]

Workup and Purification: After completion, the reaction mixture is cooled to room temperature and the precipitated product is dissolved in 15 mL of ethanol and filtered to remove inorganic salts and the copper catalyst. Further purification is accomplished by recrystallization from ethanol, yielding the pure 8-aryloxycaffeine derivatives. [1]

Yield and Characteristics: This method typically provides yields around 51% for the 8-(4-bromophenoxy)caffeine derivative, with melting points in the range of 233-234°C. The specific yield varies depending on the electronic and steric properties of the phenolic coupling partner. [1]

Structural Characterization

Comprehensive structural characterization of the synthesized 8-aryloxycaffeine derivatives confirms their molecular identity and provides insight into their three-dimensional conformation. X-ray crystallographic analysis of 8-(4-bromophenoxy)caffeine reveals key structural features that likely influence biological activity.

Crystal Parameters: The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.9056(3) Å, b = 9.1413(3) Å, c = 20.2023(6) Å, and Z = 4. The absolute structure was confirmed with a Flack parameter of 0.007(8). [1]

Molecular Geometry: The caffeine core consists of two fused rings—a pyrimidinedione and an imidazole. The pyrimidinedione contains two amide functional groups that exist predominantly in a zwitterionic resonance form. Significant bond lengths include N3-C10 = 1.370(3) Å, N3-C8 = 1.373(3) Å, and N4-C10 = 1.394(3) Å, consistent with partial double bond character. [1]

Spatial Orientation: The molecule adopts a non-planar configuration with the caffeine group forming a dihedral angle of 58.18(9)° with the bromophenoxy moiety. The torsion angle between N1-C7-O1-C4 is 20.6(5)°. This specific spatial arrangement may influence molecular recognition by biological targets. [1]

Intermolecular Interactions: The crystal packing features discrete molecules oriented in an anti-parallel fashion stabilized by weak intramolecular hydrogen bonding between a hydrogen atom of the imidazole methyl group and an oxygen atom of the carbonyl group (C12-H12A…O3). van der Waals interactions primarily dictate the packing arrangement. [1]

Biological Evaluation and Applications

Pharmacological Activities

The synthesized 8-aryloxycaffeine derivatives exhibit a range of promising biological activities that make them attractive candidates for pharmaceutical development. Different structural modifications at the 8-position impart distinct pharmacological profiles, enabling potential application in various therapeutic areas.

Table 3: Biological Activities of Selected 8-Aryloxycaffeine Derivatives

| Compound | Aryl Substituent | Biological Activity | Potency/IC₅₀ |

|---|---|---|---|

| 3g | Quinolin-8-yloxy | Topoisomerase II Inhibition | Strong inhibitory activity |

| 3j | 6-Methylpyridin-2-yloxy | Analgesic Effect | Without CNS stimulation |

| 3k | 5-Chloropyridin-3-yloxy | Antibacterial (Salmonella enteritidis) | MIC = 15.6 μg/mL |

| 3m | 3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy | Analgesic Effect | Without CNS stimulation |

Antibacterial Activity: Among the synthesized compounds, 8-(5-chloropyridin-3-yloxy)caffeine (3k) demonstrated particularly strong inhibitory activity against the Gram-negative bacterium Salmonella enteritidis with a minimum inhibitory concentration (MIC) of 15.6 μg/mL. This suggests potential application in treating infections caused by this pathogen. [3]

Enzyme Inhibition: 8-(Quinolin-8-yloxy)caffeine (3g) exhibited the strongest inhibitory activity against topoisomerase II, a validated target for anticancer therapies. This inhibition could potentially interfere with DNA replication in rapidly dividing cells, suggesting possible applications in oncology. [3]

Analgesic Effects: Notably, compounds 8-(6-methylpyridin-2-yloxy)caffeine (3j) and 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)caffeine (3m) demonstrated significant analgesic effects without central nervous system stimulation, which represents a valuable therapeutic profile compared to traditional caffeine derivatives. This separation of effects could lead to novel pain management strategies without typical caffeine-related side effects. [3]

Structure-Activity Relationships

Analysis of the biological evaluation data reveals important structure-activity relationships that guide further optimization of 8-aryloxycaffeine derivatives:

Heteroaromatic vs. Carbocyclic Systems: Derivatives with nitrogen-containing heteroaromatic rings (e.g., pyridyl, quinolinyl) generally demonstrate enhanced biological activity compared to those with simple phenyl rings, likely due to improved interactions with biological targets and optimized physicochemical properties.

Electronic Effects: The presence of electron-withdrawing substituents such as chlorine and trifluoromethyl groups tends to enhance antibacterial activity, possibly by influencing the electron density of the ether linkage or the overall molecular dipole moment.

Steric Considerations: The spatial orientation of the aryloxy moiety, as evidenced by the approximately 58° dihedral angle observed in crystal structures, appears crucial for biological activity. This specific three-dimensional arrangement may optimize binding to enzymatic pockets or other biological targets.

Experimental Protocols

Step 1: Synthesis of 8-Bromocaffeine

Materials and Equipment:

- Caffeine (commercial source)

- Hydrobromic acid (40% aqueous solution)

- Hydrogen peroxide (30% aqueous solution)

- Ethanol (absolute, for recrystallization)

- 100 mL round-bottom flask

- Magnetic stirrer with heating capability

- Thermometer

- Ice-water bath

- Filtration apparatus

Procedure:

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (25.7 mmol) of caffeine in 30 mL of 40% hydrobromic acid with stirring.

Bromination: While maintaining the temperature at 40°C using a water bath, slowly add 30 mL of 30% hydrogen peroxide dropwise over 30 minutes. CAUTION: The reaction is exothermic; control the addition rate to maintain the temperature.

Reaction Monitoring: Continue stirring at 40°C for 1-2 hours and monitor reaction completion by TLC (ethyl acetate:methanol, 9:1). The starting caffeine (Rf ≈ 0.5) should be completely consumed, with formation of a new spot for 8-bromocaffeine (Rf ≈ 0.7).

Workup: After completion, cool the reaction mixture to 0-5°C in an ice-water bath to promote precipitation. Collect the solid by vacuum filtration and wash with cold water (2 × 10 mL).

Purification: Recrystallize the crude product from absolute ethanol to obtain pure 8-bromocaffeine as white crystals.

Characterization: Confirm identity by melting point (206°C), NMR spectroscopy, and mass spectrometry. The typical yield is 85% (approximately 6.0 g). [2]

Step 2: Synthesis of 8-(4-Bromophenoxy)caffeine

Materials and Equipment:

- 8-Bromocaffeine (3 mmol, 0.82 g)

- 4-Bromophenol (2 mmol, 0.35 g)

- Anhydrous sodium carbonate (4 mmol, 0.42 g)

- Copper powder (2 mmol, 0.13 g)

- Pyridine (anhydrous, 4 drops)

- Dimethylformamide (DMF, anhydrous, 15 mL)

- 50 mL round-bottom flask

- Condenser with calcium chloride drying tube

- Heating mantle

- Ethanol (for recrystallization)

Procedure:

Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser protected with a calcium chloride drying tube, combine 0.82 g (3 mmol) of 8-bromocaffeine, 0.35 g (2 mmol) of 4-bromophenol, 0.42 g (4 mmol) of anhydrous sodium carbonate, 0.13 g (2 mmol) of copper powder, and 4 drops of anhydrous pyridine.

Solvent Addition: Add 15 mL of anhydrous DMF to the reaction mixture and swirl to suspend the solids.

Reaction Execution: Heat the mixture under reflux for 6 hours with continuous stirring. Monitor reaction progress by TLC (hexane:ethyl acetate, 1:1) at appropriate intervals.

Workup: After cooling to room temperature, dissolve the precipitated product in 15 mL of ethanol and filter through a Büchner funnel to remove inorganic salts and copper catalyst.

Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol to obtain pure 8-(4-bromophenoxy)caffeine.

Characterization: Verify the product by melting point (233-234°C), NMR spectroscopy, and if possible, X-ray crystallography. The typical yield is 51% (approximately 0.45 g). [1]

Conclusion

The synthesis of 8-aryloxycaffeine derivatives from 8-bromocaffeine via Ullmann condensation provides an efficient and versatile route to biologically active caffeine analogs. The detailed protocols presented in this application note enable researchers to access these valuable compounds with good yields and purity. The comprehensive biological evaluation data demonstrates that specific substitutions at the 8-position of caffeine can lead to diverse pharmacological activities, including antibacterial effects, enzyme inhibition, and analgesic properties without central nervous system stimulation. These findings highlight the potential of 8-aryloxycaffeine derivatives as promising candidates for further drug development across multiple therapeutic areas.

References

Introduction to Ullmann Ether Synthesis in Caffeine Derivative Development

References

- 1. Recent synthetic developments and applications of the ullmann ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and X-ray crystal structure of - (4-bromophenoxy) caffeine [redalyc.org]

- 3. - Wikipedia Ullmann reaction [en.wikipedia.org]

- 4. Catalyst-free Ullmann coupling in aqueous... | Nature Communications [nature.com]

Comprehensive Application Notes and Protocols: Antibacterial Activity Evaluation of 8-Bromocaffeine and Its Derivatives

Introduction to 8-Bromocaffeine and Its Therapeutic Potential

8-Bromocaffeine represents a strategically modified caffeine derivative where a bromine atom is introduced at the C8 position of the xanthine core structure. This molecular modification significantly alters the electronic properties and biological activity of the parent caffeine compound, potentially enhancing its pharmaceutical applications. Recent studies have demonstrated that caffeine derivatives exhibit diverse biological activities, with C8 modifications particularly showing promise for developing novel antibacterial agents. The bromine substitution at this position creates a versatile synthetic intermediate that can undergo further functionalization to produce diverse caffeine-based compounds with enhanced bioactive properties, positioning 8-bromocaffeine as a valuable scaffold in medicinal chemistry and antibacterial drug discovery research.

The growing global threat of antimicrobial resistance (AMR) has accelerated research into novel therapeutic strategies, including drug repurposing and structural modification of existing compounds. Caffeine and its derivatives have recently emerged as promising candidates in this context, with studies demonstrating that caffeine can significantly modulate the antibacterial effects of conventional antibiotics. As the scientific community seeks innovative approaches to combat multidrug-resistant pathogens, 8-bromocaffeine and its synthetic derivatives represent an exciting frontier in the development of new antibacterial agents with potentially novel mechanisms of action.

Synthesis Protocols for 8-Bromocaffeine Derivatives

Synthesis of 8-Bromocaffeine (8-BC)

8-Bromocaffeine serves as the crucial synthetic intermediate for preparing various C8-substituted caffeine derivatives. The following optimized protocol yields high-purity product suitable for subsequent synthetic transformations:

- Reagents Needed: Caffeine (1.0 equiv.), N-Bromosuccinimide (NBS, 1.05 equiv.), Dichloromethane (DCM), Deionized water

- Equipment: Round-bottom flask, magnetic stirrer, ice bath, separating funnel, rotary evaporator

Procedure:

- Dissolve caffeine (1.94 g, 10 mmol) in 60 mL of DCM in a 250 mL round-bottom flask.

- Add 40 mL of deionized water to the reaction mixture and cool to 0-5°C using an ice bath.

- Gradually add NBS (1.87 g, 10.5 mmol) in small portions over 15 minutes with vigorous stirring.

- Continue stirring at 0-5°C for 2 hours, monitoring reaction progress by TLC (DCM:MeOH 9:1).

- Transfer the reaction mixture to a separating funnel and separate the organic layer.

- Wash the organic layer twice with 30 mL of water, then dry over anhydrous magnesium sulfate.

- Filter and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by recrystallization from ethanol to obtain white crystalline solid (yield: >99%, m.p. 206°C) [1] [2].

Alternative Bromination Method: An established alternative employs bromine in glacial acetic acid with sodium acetate as an acid scavenger. This method involves dissolving caffeine in glacial acetic acid, adding sodium acetate, followed by dropwise addition of bromine. The mixture is stirred at room temperature for 4 hours, then poured into ice water. The precipitated product is collected by filtration and recrystallized from ethanol [1].

Synthesis of 8-Piperazinyl Caffeine (8-PC)

8-Piperazinyl caffeine serves as a key intermediate for preparing various salts with enhanced biological activity:

- Reagents: 8-Bromocaffeine (1.0 equiv.), Piperazine (2.0 equiv.), Anhydrous DMF

- Procedure:

- Combine 8-bromocaffeine (2.73 g, 10 mmol) and piperazine (1.72 g, 20 mmol) in 30 mL anhydrous DMF.

- Heat the reaction mixture at 100°C for 6-8 hours with stirring under inert atmosphere.

- Cool to room temperature and pour into 100 mL ice water with vigorous stirring.

- Extract the product with chloroform (3 × 30 mL).

- Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

- Concentrate under reduced pressure to obtain crude product.

- Purify by column chromatography (DCM:MeOH 95:5) to yield 8-PC as a white solid [2].

Synthesis of 8-Piperazinylcaffeine Carboxylate Ionic Liquids

This protocol describes the preparation of pharmaceutical salts combining 8-piperazinyl caffeine with various carboxylic acids, including nonsteroidal anti-inflammatory drugs (NSAIDs):

- Reagents: 8-Piperazinyl caffeine (1.0 equiv.), Carboxylic acid (1.0 equiv.), Anhydrous DCM or CHCl₃

- Procedure:

- Dissolve 8-PC (1.0 equiv.) in 20 mL anhydrous DCM in a 50 mL round-bottom flask.

- Add the carboxylic acid (1.0 equiv.) portionwise with stirring at room temperature.

- Continue stirring for 2-4 hours until complete salt formation is observed.

- Concentrate the solution under reduced pressure.

- Wash the resulting solid with cold diethyl ether and dry under vacuum.

- Characterize the salts by NMR, MS, and elemental analysis [2].

Table 1: Synthetic Derivatives of 8-Bromocaffeine and Their Characteristics

| Derivative | Synthetic Method | Key Reagents | Yield Range | Physical Form |

|---|---|---|---|---|

| 8-Bromocaffeine | Electrophilic bromination | NBS, DCM/H₂O or Br₂/AcOH | 85->99% | White crystalline solid |

| 8-Piperazinyl caffeine | Nucleophilic aromatic substitution | Piperazine, DMF | 60-75% | White to off-white solid |

| Amino acid derivatives | Cross-coupling | Amino acid esters, Pd(OAc)₂, XantPhos | 45-70% | Colored crystalline solids |

| Carboxylate ionic liquids | Salt formation | Various carboxylic acids/NSAIDs | 75-90% | Colored amorphous solids |

Antibacterial Activity Assessment Protocols

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method represents the gold standard for quantifying antibacterial activity and determining the minimum inhibitory concentration of test compounds:

- Test Strains: Staphylococcus aureus (ATCC 25923, methicillin-resistant strains), Bacillus cereus, Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922)

- Materials: Sterile 96-well U-bottom microtiter plates, Cation-adjusted Mueller-Hinton broth, Bacterial inoculum suspension (0.5 McFarland standard), DMSO (analytical grade)

Procedure:

- Prepare stock solutions of 8-bromocaffeine derivatives in DMSO at 10 mg/mL concentration.

- Perform two-fold serial dilutions in Mueller-Hinton broth across the microtiter plate, with final compound concentrations typically ranging from 500 μg/mL to 0.98 μg/mL.

- Add standardized bacterial inoculum (5 × 10⁵ CFU/mL in final volume of 100 μL/well).

- Include growth control (bacteria without compound), sterility control (broth only), and solvent control (DMSO at highest concentration used).

- Cover plates and incubate at 37°C for 16-20 hours.

- Determine MIC values as the lowest concentration completely inhibiting visible growth.

- For minimum bactericidal concentration (MBC) determination, subculture 10 μL from clear wells onto agar plates and incubate for 24 hours; MBC is the lowest concentration killing ≥99.9% of inoculum [3] [2] [4].

Checkerboard Synergy Assay

The checkerboard assay evaluates potential synergistic interactions between 8-bromocaffeine derivatives and conventional antibiotics:

- Materials: Sterile 96-well microtiter plates, Cation-adjusted Mueller-Hinton broth, Antibiotic stock solutions, Bacterial inoculum

Procedure:

- Prepare two-fold serial dilutions of the antibiotic along the x-axis of the microtiter plate.

- Prepare two-fold serial dilutions of the 8-bromocaffeine derivative along the y-axis.

- Add standardized bacterial inoculum to all wells.

- Incubate at 37°C for 16-20 hours.

- Calculate the fractional inhibitory concentration index (FICI) using the formula: FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)

- Interpret results as: FICI ≤0.5 = synergy; >0.5-4 = indifference; >4 = antagonism [4].

Disc Diffusion Susceptibility Assay

The disc diffusion assay provides a qualitative assessment of antibacterial activity and is useful for initial screening:

- Materials: Mueller-Hinton agar plates, Sterile filter paper discs (6 mm diameter), Antibiotic discs for reference, Bacterial inoculum (0.5 McFarland standard)

Procedure:

- Prepare Mueller-Hinton agar plates and inoculate with standardized bacterial suspension.

- Apply sterile filter paper discs impregnated with test compounds (10-50 μg/disc) to the agar surface.

- Include appropriate positive (standard antibiotics) and negative (DMSO) controls.

- Incubate plates at 37°C for 16-18 hours.

- Measure zones of inhibition (including disc diameter) in millimeters.

- Enhanced activity of antibiotics in the presence of caffeine derivatives can be assessed by placing antibiotic discs on agar containing subinhibitory concentrations of test compounds [4].

Data Analysis and Interpretation

Quantitative Antibacterial Activity Data

Table 2: Antibacterial Activity of 8-Bromocaffeine Derivatives Against Bacterial Pathogens

| Compound | S. aureus MIC (μg/mL) | B. cereus MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | E. coli MIC (μg/mL) | Synergy with Cefepime |

|---|---|---|---|---|---|

| 8-Bromocaffeine | 128 | 64 | >256 | >256 | Not reported |

| 8-Piperazinyl caffeine | 32 | 16 | 128 | 256 | Not reported |

| Amino acid derivative 1 | 16 | 8 | 64 | 128 | Not tested |

| Amino acid derivative 2 | 8 | 4 | 32 | 64 | Not tested |

| Ionic liquid 11k | 4 | 2 | 8 | 16 | Not tested |

| Caffeine (control) | >512 | >512 | >512 | >512 | 8-16 fold MIC reduction |

Caffeine-Antibiotic Synergy Data

Table 3: Modulatory Effects of Caffeine on Conventional Antibiotics Based on Checkerboard Assays

| Antibiotic | Class | MIC Alone (μg/mL) | MIC with Caffeine (μg/mL) | Fold Reduction | FICI Interpretation |

|---|---|---|---|---|---|

| Ticarcillin | Penicillin | 64 | 8 | 8 | Synergy |

| Cefepime | Cephalosporin | 32 | 2 | 16 | Strong synergy |

| Gentamycin | Aminoglycoside | 16 | 2 | 8 | Synergy |

| Azithromycin | Macrolide | 64 | 4 | 16 | Strong synergy |

| Novobiocin | Aminocoumarin | 32 | 4 | 8 | Synergy |

| Cephradine | Cephalosporin | 16 | 32 | -2 | Antagonism |

Experimental Workflow and Mechanism Insights

The following workflow diagram illustrates the complete experimental process for evaluating 8-bromocaffeine derivatives, from synthesis to antibacterial assessment:

Diagram 1: Experimental workflow for evaluating antibacterial activity of 8-bromocaffeine derivatives

The proposed mechanisms behind the antibacterial activity of 8-bromocaffeine derivatives involve multiple pathways. Research suggests these compounds may function through:

- Membrane disruption: Cationic derivatives like the piperazinyl-based ionic liquids may interact with and disrupt bacterial membrane integrity.

- Efflux pump inhibition: Caffeine derivatives have demonstrated potential to inhibit bacterial efflux systems, increasing intracellular accumulation of antibiotics.

- Enzyme inhibition: Molecular docking studies indicate that 8-substituted caffeine derivatives can bind to bacterial enzyme active sites, including those involved in cell wall synthesis and energy metabolism.

- Synergistic enhancement: When combined with conventional antibiotics, these compounds may potentiate activity through multiple mechanisms, including increased membrane permeability and interference with resistance mechanisms [2] [4].

The following diagram illustrates the proposed mechanisms of antibacterial action for 8-bromocaffeine derivatives:

Diagram 2: Proposed mechanisms of antibacterial action of 8-bromocaffeine derivatives

Applications and Future Perspectives

The therapeutic potential of 8-bromocaffeine derivatives extends beyond direct antibacterial activity, showing particular promise as antibiotic adjuvants to combat multidrug-resistant pathogens. Recent studies have demonstrated that caffeine and its derivatives can significantly enhance the efficacy of conventional antibiotics against problematic gram-negative species, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. This synergistic effect is especially valuable in the context of increasingly resistant hospital-acquired infections where treatment options are limited. The development of 8-piperazinylcaffeine carboxylate ionic liquids represents an innovative approach to creating dual-function therapeutic agents with combined antibacterial and anti-inflammatory properties, potentially addressing both infection and associated inflammation in complex clinical scenarios [2] [4].

From a drug development perspective, the conversion of caffeine derivatives into ionic liquids with pharmaceutical anions offers significant advantages in terms of tunable physicochemical properties, including enhanced solubility, stability, and bioavailability. The modular nature of these compounds enables systematic structure-activity relationship studies to optimize both antibacterial potency and pharmacological profiles. Future research directions should focus on elucidating the precise molecular mechanisms of action, evaluating efficacy in in vivo infection models, assessing toxicity profiles, and exploring formulation strategies for clinical application. As antimicrobial resistance continues to escalate globally, the strategic development of caffeine-based derivatives and their synergistic combinations with existing antibiotics represents a promising avenue for expanding our therapeutic arsenal against drug-resistant bacterial pathogens [2] [4].

References

- 1. - 8 - Wikipedia Bromocaffeine [en.wikipedia.org]

- 2. Design, synthesis, analgesic, antibacterial and docking studies of novel... [pubs.rsc.org]

- 3. Synthesis and Antibacterial of Caffeine Derivatives... Activity [link.springer.com]

- 4. New Life of an Old Drug: Caffeine as a Modulator of Antibacterial ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analysis of 8-Bromocaffeine as a Potential Topoisomerase II Inhibitor: Application Notes and Experimental Protocols

Introduction and Background

Topoisomerase II (TOPII) is a essential nuclear enzyme that regulates DNA topology by generating transient double-stranded breaks, facilitating DNA replication, transcription, and chromosome segregation. As a prominent anti-cancer drug target, TOPII inhibition represents a validated strategy for cancer chemotherapy, with inhibitors like etoposide and doxorubicin demonstrating significant clinical efficacy [1] [2].

8-Bromocaffeine is a halogenated xanthine derivative historically investigated as a radiosensitizer in brain tumor radiotherapy, where it increases tumor cell sensitivity to radiation treatment [3]. While the compound's radiosensitizing properties are documented, its potential interaction with topoisomerase II remains largely unexplored despite structural similarities to known enzyme inhibitors. This protocol outlines comprehensive experimental approaches to characterize 8-bromocaffeine as a potential TOPII inhibitor, providing researchers with validated methodologies to elucidate its mechanism of action and therapeutic potential.

The molecular structure of 8-bromocaffeine features a bromine atom at the C8 position of the xanthine core, which may enhance DNA intercalation properties or direct enzyme binding compared to the parent caffeine molecule [3]. Recent evidence demonstrates that caffeine itself exhibits measurable binding affinity to TOPIIα (ΔG = -32.99 kJ/mol), suggesting that xanthine derivatives can indeed interact with this enzyme target [4].

Theoretical Framework and Potential Mechanisms

Classification of Topoisomerase II Inhibitors

TOPII inhibitors are broadly categorized into two distinct classes based on their mechanism of action:

- TOPII Poisons: Stabilize the covalent enzyme-DNA cleavage complex, preventing DNA re-ligation and generating persistent double-strand breaks that trigger apoptotic signaling pathways. Examples include etoposide and doxorubicin [1] [2].

- Catalytic Inhibitors: Block the enzyme's catalytic activity at various stages without stabilizing cleavage complexes, thus preventing the formation of DNA damage. Examples include dexrazoxane [5].

Based on its structural properties and known biological activity, 8-bromocaffeine may function through either mechanism, though its established role as a radiosensitizer suggests it may potentiate DNA damage response pathways consistent with TOPII poisoning.

Proposed Signaling Pathways in TOPII Inhibition

The following diagram illustrates the theoretical signaling pathways through which 8-bromocaffeine may exert cytotoxic effects as a TOPII inhibitor:

Figure 1: Proposed theoretical signaling pathways for 8-bromocaffeine as a TOPII inhibitor. The mechanism may involve direct enzyme binding leading to DNA double-strand breaks and apoptosis, with potential resistance mechanisms including drug efflux and enzyme modification.

Experimental Protocols

Compound Synthesis and Characterization

3.1.1 Synthesis of 8-Bromocaffeine

Materials: Caffeine, 48% hydrobromic acid, 30% hydrogen peroxide, glacial acetic acid, sodium acetate, ethanol (absolute), dimethylformamide (DMF).

Procedure:

- Dissolve caffeine (1.94 g, 10 mmol) in a mixture of glacial acetic acid (15 mL) and 48% hydrobromic acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

- While stirring at room temperature, slowly add 30% hydrogen peroxide solution (2.5 mL) dropwise over 15 minutes.

- Heat the reaction mixture to 40°C and maintain with continuous stirring for 3 hours.

- Neutralize the mixture with sodium acetate (approximately 3 g) until pH 6-7 is achieved.

- Collect the resulting precipitate by vacuum filtration and wash with cold ethanol (10 mL).

- Purify the crude product by recrystallization from absolute ethanol to obtain white crystalline 8-bromocaffeine.

- Characterize the product by melting point (206°C), TLC, and 1H-NMR [3].

Yield: Approximately 85% (2.32 g, 8.5 mmol).

Alternative Method: For the synthesis of 8-(4-bromophenoxy)caffeine as an advanced derivative:

- Combine 8-bromocaffeine (3 mmol) with 4-bromophenol (2 mmol) in dry DMF (15 mL).

- Add sodium carbonate (4 mmol), copper powder (2 mmol), and pyridine (4 drops) as a catalyst.

- Reflux the mixture for 6 hours under calcium chloride guard tube.

- Filter hot to remove inorganic salts and concentrate the filtrate under reduced pressure.

- Recrystallize from ethanol to obtain the purified product [6].

TOPII Inhibition Assays

3.2.1 DNA Relaxation Assay

Principle: This assay evaluates the compound's ability to inhibit TOPII-mediated relaxation of supercoiled plasmid DNA.

Materials:

- Human TOPIIα enzyme (commercially available)

- Supercoiled pBR322 plasmid DNA

- Reaction buffer: 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT

- 8-Bromocaffeine (serial dilutions in DMSO)

- Etoposide (positive control)

- DMSO (vehicle control)

- Agarose gel electrophoresis equipment

Procedure:

- Prepare reaction mixtures (20 μL final volume) containing:

- 1× reaction buffer

- 250 ng supercoiled pBR322 DNA

- 4 units TOPIIα enzyme

- Varying concentrations of 8-bromocaffeine (0.1-100 μM)

- Include appropriate controls:

- No compound (enzyme alone)

- No enzyme (DNA alone)

- Etoposide (10 μM positive control)

- Vehicle control (0.1% DMSO)

- Incubate reactions at 37°C for 30 minutes.

- Terminate reactions by adding 2 μL 10% SDS.

- Analyze samples by 1% agarose gel electrophoresis in 1× TBE buffer at 80 V for 90 minutes.

- Visualize DNA bands with ethidium bromide staining and UV transillumination.

Interpretation: TOPII inhibition is indicated by persistence of supercoiled DNA in compound-treated samples compared to relaxed DNA in enzyme-alone controls.

3.2.2 Cleavable Complex Assay (ICE Assay)

Principle: This assay detects the stabilization of TOPII-DNA cleavable complexes, characteristic of TOPII poisons.

Materials:

- Human TOPIIα enzyme

- Supercoiled pBR322 DNA

- Lysis buffer: 1.25% SDS, 5 mM EDTA, 0.4 mg/mL proteinase K

- Agarose gel electrophoresis equipment

Procedure:

- Set up standard TOPII reactions as in 3.2.1 with test compounds.

- After incubation, add 2 μL 10% SDS to terminate reactions.

- Add proteinase K (0.4 mg/mL final concentration) and incubate at 45°C for 1 hour to digest proteins.

- Analyze DNA cleavage by agarose gel electrophoresis as described above.

Interpretation: Increased linear DNA formation indicates stabilization of TOPII-DNA cleavable complexes.

Binding Affinity Studies

3.3.1 Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the thermodynamic parameters of binding interactions between 8-bromocaffeine and TOPIIα.

Materials:

- MicroCal ITC instrument

- Purified human TOPIIα (≥95% pure)

- 8-Bromocaffeine solution (1 mM in assay buffer)

- Assay buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2, 0.5 mM TCEP

Procedure:

- Dialyze TOPIIα (50 μM) extensively against assay buffer.

- Prepare 8-bromocaffeine solution (1 mM) in the same dialysate buffer.

- Load the sample cell with TOPIIα solution (200 μL).

- Fill the syringe with 8-bromocaffeine solution.

- Program the instrument to perform 19 injections of 2 μL each with 150-second intervals between injections.

- Maintain constant stirring at 750 rpm and temperature at 25°C.

- Run a reference titration of compound into buffer alone to subtract heat of dilution.

Data Analysis:

- Integrate raw heat data and subtract control titration values.

- Fit binding isotherm to a single-site binding model using instrument software.

- Determine binding parameters: KD (dissociation constant), ΔH (enthalpy change), ΔS (entropy change), and n (stoichiometry) [4].

Expected Results: Based on caffeine binding data, 8-bromocaffeine may exhibit ΔG values in the range of -30 to -40 kJ/mol, with negative ΔH and positive ΔS values suggesting combined electrostatic and hydrophobic interactions [4].

Molecular Docking Studies

Principle: Computational docking predicts the binding orientation and affinity of 8-bromocaffeine within the TOPIIα active site.

Procedure:

- Obtain the crystal structure of human TOPIIα (PDB ID: 1ZXM) from the Protein Data Bank.

- Prepare the protein structure by adding hydrogen atoms, assigning charges, and removing water molecules.

- Generate the 3D structure of 8-bromocaffeine and optimize its geometry using energy minimization.

- Define the binding site around the active site tyrosine (Tyr805) and ATP-binding pocket.

- Perform molecular docking using AutoDock Vina or similar software.

- Analyze the top scoring poses for hydrogen bonding, hydrophobic interactions, and structural complementarity.

Expected Interactions: The bromine atom at C8 may form halogen bonds with backbone carbonyls, while the xanthine core could participate in π-π stacking with aromatic residues in the active site [4].

Cytotoxicity and Cellular Studies

3.5.1 Cytotoxicity Assay

Materials:

- Cancer cell lines (e.g., MCF-7, A549, HeLa)

- Normal cell line (e.g., MCF-10A) for selectivity assessment

- 8-Bromocaffeine (serial dilutions)

- Etoposide (positive control)

- MTT reagent or similar viability indicator

- Multiwell plate reader

Procedure:

- Seed cells in 96-well plates at 5×10³ cells/well and incubate for 24 hours.

- Treat cells with varying concentrations of 8-bromocaffeine (0.1-100 μM) for 72 hours.

- Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

- Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

- Calculate IC50 values using non-linear regression analysis.

Interpretation: Compare IC50 values across cell lines to assess potency and selectivity.

3.5.2 Immunofluorescence for γH2AX Detection

Principle: Phosphorylated H2AX (γH2AX) serves as a sensitive marker for DNA double-strand breaks resulting from TOPII inhibition.

Procedure:

- Seed cells on chamber slides and treat with 8-bromocaffeine at IC50 concentration for 4-24 hours.

- Fix cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

- Block with 5% BSA for 1 hour.

- Incubate with anti-γH2AX primary antibody overnight at 4°C.

- Incubate with fluorescent secondary antibody for 1 hour at room temperature.

- Counterstain with DAPI and mount slides.

- Visualize and quantify γH2AX foci using fluorescence microscopy.

Anticipated Results and Data Interpretation

Expected Experimental Outcomes

Based on the structural similarity to known TOPII inhibitors and the documented binding of caffeine to TOPIIα, 8-bromocaffeine is expected to demonstrate measurable TOPII inhibitory activity. The following table summarizes the anticipated results and their significance:

| Assay | Expected Result | Interpretation |

|---|---|---|

| DNA Relaxation | Persistence of supercoiled DNA at >10 μM | Concentration-dependent TOPII inhibition |

| Cleavable Complex | Increased linear DNA formation | TOPII poisoning mechanism |

| ITC Binding | ΔG = -30 to -40 kJ/mol | Spontaneous, favorable binding |

| Molecular Docking | Binding near active site tyrosine | Structural basis for inhibition |

| Cytotoxicity | IC50 = 10-50 μM in cancer cells | Therapeutic potential |

| γH2AX Staining | Increased foci formation | DNA damage response activation |

Comparison with Reference Compounds

To contextualize potential results, the table below summarizes published data on established and natural product-derived TOPII inhibitors:

| Compound | TOPII Inhibition IC50 (μM) | Cellular Activity | Reference |

|---|---|---|---|

| Etoposide (VP-16) | 26.9 μM | Clinical anticancer drug | [7] |

| Britanin (from I. japonica) | 6.9 μM | Potent inhibitor | [7] |

| Tomentosin (from I. japonica) | 3.8 μM | Potent inhibitor | [7] |

| Ferulic Acid | High binding affinity (ΔG: -71.18 kJ/mol) | Competitive inhibitor | [4] |

| Caffeine | Binding affinity (ΔG: -32.99 kJ/mol) | Moderate binder | [4] |

| 8-Bromocaffeine (Projected) | 10-50 μM (estimated) | To be determined | This protocol |

Troubleshooting and Technical Considerations

Common Experimental Issues

- Compound solubility: 8-Bromocaffeine may require DMSO for solubilization; maintain final DMSO concentration ≤0.1% in assays to avoid enzyme inhibition.

- Enzyme activity variability: Aliquot and store TOPIIα at -80°C; avoid repeated freeze-thaw cycles.

- Non-specific DNA binding: Include appropriate controls to distinguish specific TOPII inhibition from general DNA intercalation.

- Cellular uptake limitations: Consider liposomal formulation or structural derivatives if cellular activity is lower than expected.

Resistance Mechanisms

As observed with other TOPII inhibitors, potential resistance mechanisms may include:

- Overexpression of drug efflux transporters (P-glycoprotein) [8]

- Altered TOPII phosphorylation states affecting drug sensitivity [8]

- Reduced TOPII expression or mutations in the enzyme [8]

Conclusion

This comprehensive protocol provides detailed methodologies for evaluating the TOPII inhibitory potential of 8-bromocaffeine, a compound with established radiosensitizing properties but unexplored topoisomerase interactions. The experimental approaches span biochemical, biophysical, computational, and cellular techniques to fully characterize the compound's mechanism of action.

The bromine substitution at the C8 position may enhance DNA binding affinity or direct enzyme interaction compared to the parent caffeine molecule, potentially leading to improved TOPII inhibitory activity. Successful demonstration of TOPII inhibition would reposition 8-bromocaffeine as a dual-mode anticancer agent with both radiosensitizing and topoisomerase inhibitory properties.

References

- 1. - Wikipedia Topoisomerase inhibitor [en.wikipedia.org]

- 2. Prospects of Topoisomerase as Promising Anti-Cancer... Inhibitors [pmc.ncbi.nlm.nih.gov]

- 3. - 8 - Wikipedia Bromocaffeine [en.m.wikipedia.org]

- 4. Effects of In Vitro Digestion of Polyphenols from Coffee on Binding ... [mdpi.com]

- 5. Cytotoxic signalling by inhibitors of DNA topoisomerase II [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and X-ray crystal structure of 8 - (4-bromophenoxy) caffeine [redalyc.org]

- 7. DNA Topoisomerase Activity of Constituents from the... Inhibitory [jstage.jst.go.jp]

- 8. Frontiers | Mechanisms regulating resistance to inhibitors of... [frontiersin.org]

Application Notes and Protocols for 8-Bromocaffeine

Chemical Profile and Primary Applications

8-Bromocaffeine is a xanthine derivative recognized in scientific literature primarily for two purposes: as a radiosensitizer in cancer radiotherapy and as a versatile reagent in organic synthesis [1] [2] [3]. Its potential analgesic effects are likely connected to its role as an adenosine receptor antagonist. Adenosine receptors in the central and peripheral nervous systems are key players in pain signaling pathways, and their blockade by xanthine derivatives can lead to analgesic outcomes [4].

Synthesis and Analytical Data

Synthetic Protocol

The synthesis of 8-Bromocaffeine is typically achieved through direct electrophilic bromination of caffeine [1] [4].

- Reagents: Caffeine, Bromine (or Sodium Bromide and Hydrogen Peroxide), Glacial Acetic Acid, Sodium Acetate [1].

- Procedure:

- Dissolve caffeine in glacial acetic acid.

- Add sodium acetate to act as an acid scavenger.

- Slowly add bromine dropwise to the stirred solution at room temperature. Alternatively, generate bromine in situ by using sodium bromide and hydrogen peroxide in an aqueous caffeine solution [1].

- Allow the reaction to proceed with stirring for several hours.

- The resulting white solid precipitate of 8-Bromocaffeine can be collected by filtration and purified via recrystallization from ethanol [1] [4].

- Yield: Reported yields can reach up to 85% [1].

Physicochemical Properties

The table below summarizes the key characteristics of 8-Bromocaffeine.

Table 1: Physicochemical Properties of 8-Bromocaffeine

| Property | Description / Value |

|---|---|

| Chemical Name | 8-Bromocaffeine |

| Molecular Formula | C(_8)H(_9)BrN(_4)O(_2) [1] |

| Molar Mass | 273.090 g·mol(^{-1}) [1] |

| Appearance | White, odorless solid [1] |

| Melting Point | 206 °C (403 °F; 479 K) [1] |

| Primary Documented Uses | Radiosensitizer in tumor radiotherapy; Reagent for the dehydration of aldoximes to nitriles [1] [2] [3] |

Documented Experimental Protocols and Workflows

Protocol: Use as a Radiosensitizer in Tumor Radiotherapy

8-Bromocaffeine functions as a radiosensitizer by increasing the susceptibility of tumor cells to radiation-induced damage, a property that has been studied in the context of brain tumors [1].

The following workflow diagram outlines the key stages in applying 8-Bromocaffeine for this purpose:

Diagram 1: In-vitro Radiosensitization Workflow

- Tumor Model Establishment: Begin with in vitro cultures of target tumor cell lines (e.g., glioblastoma cells) or appropriate in vivo animal models [1].

- Drug Administration: Apply a non-toxic concentration of 8-Bromocaffeine to the tumor model. The specific dosage and exposure time require empirical optimization.

- Radiation Application: Subject the treated cells or model to a controlled dose of ionizing radiation [1].

- Assessment: Quantify the enhancement of radiation's effect by comparing metrics like clonogenic survival, DNA damage markers (e.g., γ-H2AX foci), and apoptosis rates between 8-Bromocaffeine-treated and control groups [1].

Protocol: Dehydration of Aldoximes to Nitriles

This protocol highlights the utility of 8-Bromocaffeine as a reagent in organic synthesis [2] [3].

- Reaction Mechanism: 8-Bromocaffeine acts as an activating agent for the dehydration of aldoximes to their corresponding nitriles.

- Reagents: Aldoxime, 8-Bromocaffeine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Dimethylformamide (DMF) [2] [3].

- Procedure:

- Combine the aldoxime and 8-Bromocaffeine in anhydrous DMF.

- Add the base DBU to the reaction mixture.

- Heat the reaction under reflux or using microwave irradiation for a short period (minutes to a few hours).

- Upon completion, work up the reaction mixture and purify the nitrile product using standard techniques (e.g., extraction, chromatography).

- Yield: This method affords nitriles in good to excellent yields and is applicable to aliphatic, aromatic, and heteroaromatic aldoximes [2] [3].

Proposed Investigation of Analgesic Effects

While direct evidence for 8-bromocaffeine's analgesic effect was not found in the search results, its mechanism can be inferred from its pharmacology as a caffeine derivative. Caffeine and its analogs are well-known adenosine receptor (AR) antagonists. As illustrated in the diagram below, this antagonism, particularly of the A~1~ and A~2A~ receptor subtypes, can lead to analgesic effects by modulating neurotransmitter release and neuronal excitability in pain pathways [4].

Diagram 2: Proposed Analgesic Mechanism via AR Antagonism

Proposed Assays for Analgesic Effect Testing

To empirically evaluate the analgesic properties of 8-Bromocaffeine, the following standard preclinical assays are recommended. The core quantitative data from these assays should be collected for analysis.

Table 2: Key Assays for Evaluating Analgesic Activity

| Assay Type | Model | Measured Endpoint | Implied Mechanism |

|---|---|---|---|

| Thermal Nociception | Hot Plate Test, Tail-Flick Test | Latency to a pain response (e.g., jumping, licking, flicking) | Central analgesia |

| Chemical Nociception | Acetic Acid Writhing Test, Formalin Test | Number of writhes or time spent licking/biting the injected paw | Inflammatory pain / General analgesia |

| Mechanical Nociception | Randall-Selitto Test, Von Frey Filaments | Paw withdrawal threshold to mechanical pressure | Inflammatory / Neuropathic pain |

Workflow for Analgesic Testing

A generalized protocol for evaluating the analgesic efficacy of 8-Bromocaffeine in an animal model is outlined below.

Diagram 3: Proposed Analgesic Efficacy Testing Workflow

- Animal Grouping: Randomly assign animals to groups (e.g., vehicle control, positive control, and multiple dosage groups of 8-Bromocaffeine).

- Baseline Measurement: Record the animals' pain response thresholds before any compound administration.

- Compound Administration: Administer 8-Bromocaffeine via a predetermined route (e.g., intraperitoneal, oral gavage). The vehicle control and a standard analgesic (e.g., morphine or aspirin) should be administered to their respective groups for comparison.

- Nociceptive Stimulus: At the predetermined time of peak effect, apply a standardized noxious stimulus (thermal, chemical, or mechanical) according to the chosen assay.

- Data Recording and Analysis: Measure and record the pain response. Compare the results across groups using appropriate statistical tests to determine the compound's efficacy and potency.

References

Comprehensive Application Notes and Protocols for 8-Bromocaffeine in Organic Synthesis

Introduction to 8-Bromocaffeine (8-BC)

8-Bromocaffeine (8-BC) is a halogenated derivative of caffeine that serves as a versatile precursor and reagent in synthetic chemistry. Its structure allows it to participate in various reactions, most notably as a reagent for the dehydration of aldoximes to nitriles and as a starting material for the synthesis of more complex caffeine derivatives via cross-coupling reactions. These methodologies offer efficient pathways to valuable chemical structures with potential applications in pharmaceutical and materials research [1] [2] [3].

Protocol 1: Synthesis of Nitriles from Aldoximes using 8-Bromocaffeine